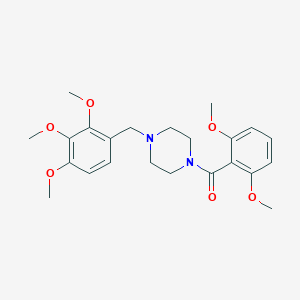
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.
作用機序
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine works by binding to the this compound protein and preventing its aggregation. This compound is involved in RNA processing and is found in the cytoplasmic inclusions in the brains of patients with neurodegenerative diseases. Inhibition of this compound aggregation may prevent the formation of these inclusions and potentially slow the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models. It has also been shown to reduce the levels of this compound aggregates in the brains of mice with ALS. The compound has not shown any significant toxicity or adverse effects in animal studies.
実験室実験の利点と制限
One advantage of using 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its specificity for this compound protein. This allows researchers to target the protein without affecting other cellular processes. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the development of more potent and bioavailable analogs of the compound. Another direction is the investigation of the compound's potential in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its effects on other cellular processes need to be further elucidated.
合成法
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). It has been shown to inhibit the aggregation of this compound protein, which is a hallmark of these diseases. The compound has also been studied for its potential to improve cognitive function and memory in animal models.
特性
分子式 |
C23H30N2O6 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
(2,6-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)20(17)23(26)25-13-11-24(12-14-25)15-16-9-10-19(29-3)22(31-5)21(16)30-4/h6-10H,11-15H2,1-5H3 |
InChIキー |
TVEJARYGTZRATA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)


